molecular formula C17H18Cl2N6O3 B11926425 (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride

(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11926425
M. Wt: 425.3 g/mol
InChI Key: CGHYKCBGJWHCSM-NTISSMGPSA-N
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Description

This compound is a stereospecific pyrrolo-pyrazine derivative with a 4-methylpiperazine-1-carboxylate moiety. Its molecular formula is C₁₇H₁₇ClN₆O₃, and molecular weight is 388.808 g/mol . The (5S) stereochemistry and the presence of the 5-chloropyridinyl group contribute to its structural uniqueness. Pharmacokinetic data indicate moderate protein binding (52–59%), though bioavailability remains unquantified . It is closely associated with zopiclone and eszopiclone intermediates, as evidenced by its structural analogs and impurities in pharmacological synthesis pathways .

Properties

Molecular Formula

C17H18Cl2N6O3

Molecular Weight

425.3 g/mol

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H/t16-;/m0./s1

InChI Key

CGHYKCBGJWHCSM-NTISSMGPSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

Origin of Product

United States

Preparation Methods

Resolution of Racemic Zopiclone

Eszopiclone is derived from zopiclone through enantiomeric resolution. Key steps include:

  • Synthesis of Zopiclone : Racemic zopiclone is prepared by reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride .

    • Reaction Conditions :

      • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

      • Solvent : Methyl isobutyl ketone (MIBK) or dimethylformamide (DMF).

      • Catalyst : Tetrabutylammonium bromide (TBAB).

    • Example :

  • Chiral Resolution :

    • Reagent : Di-p-toluoyl tartaric acid or D-(+)-malic acid.

    • Process :

      • Dissolve racemic zopiclone with the resolving agent in methanol/acetone.

      • Cool to 0–10°C, filter the diastereomeric salt, and wash with methanol.

      • Adjust pH to 6–9, extract with ethyl acetate, and isolate S-zopiclone.

    • Crystallization :

      • Solvent : Ethyl acetate.

      • Temperature : 60°C (reflux) → 30–50°C → 10°C.

      • Yield : ~70–80% after purification.

Key Intermediate Syntheses

Pyrazine-2,3-Dicarboxylic Acid Anhydride (Intermediate II)

This intermediate is critical for forming the pyrrolo[3,4-b]pyrazine core.

  • Reaction : Pyrazine-2,3-dicarboxylic acid (I) + acetic anhydride → Intermediate II.

    • Conditions : 100–120°C, solvent-free.

  • Subsequent Steps :

    • React with 5-chloropyridine-2-carbonyl chloride to form 6-(5-chloropyrid-2-yl)5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine .

    • Reduction : Convert 5,7-dioxo to 5-hydroxy-7-oxo using sodium borohydride (NaBH₄) or KBH₄.

Critical Reaction Parameters

Parameter Optimal Conditions Impact on Yield/Purity Source
Base K₂CO₃ or TEANeutralizes HCl, enhances nucleophilicity
Solvent MIBK or ethyl acetateHigh solubility for reactants, easy recovery
Catalyst TBAB or N,N-dimethylaminopyridine (DMAP)Accelerates acylation, improves yield
Cooling Rate 60°C → 30–50°C → 10°C (crystallization)Prevents impurities, enhances crystallinity
Reduction Agent KBH₄ in 1,4-dioxane/H₂OMinimizes over-reduction to hydroxy impurities

Challenges and Optimization

Impurity Control

Key impurities include:

  • RP 48497 (7-hydroxy derivative): Formed during reduction if NaBH₄/KBH₄ is used in excess or at elevated temperatures.

  • Desmethyl Impurity : Arises from incomplete acylation of 4-methylpiperazine.

  • (R)-Zopiclone : Resolved via malic acid, then recycled to racemic zopiclone.

Mitigation Strategies

  • Controlled Reduction : Use KBH₄ in 1,4-dioxane/H₂O at 13°C to limit hydroxylation.

  • Crystallization : Ethyl acetate solvent reduces impurities like RP 48497.

Industrial-Scale Processes

Eco-Friendly Modifications

  • Solvent Replacement : MIBK replaces DMF (toxicity reduction).

  • Catalyst Efficiency : TBAB or DMAP improves acylation yield without byproducts.

  • Waste Minimization : Water washes and vacuum drying reduce solvent loss.

Purification

Step Conditions Purity Achieved Source
Crystallization Ethyl acetate, 60°C → 10°C>99% (HPLC)
pH Adjustment Aqueous solution (pH 6–9)Removal of salts
Extraction Ethyl acetate vs. waterSeparation of S-zopiclone

Analytical Characterization

Chiral Purity Assessment

  • Method : Chiral HPLC (e.g., Chiralpak AD column).

  • Resolution : >99% enantiomeric excess (ee) after crystallization.

Impurity Profiling

Impurity Structure Formation Route Source
RP 48497 7-Hydroxy zopicloneOver-reduction during synthesis
Desmethyl Piperazine-1-carboxylate (no methyl)Incomplete acylation
(R)-Zopiclone Enantiomer of eszopicloneRacemic mixture resolution

Chemical Reactions Analysis

Types of Reactions: Eszopiclone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride under controlled conditions.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Eszopiclone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of eszopiclone hydrochloride is not fully understood but is believed to involve binding to the GABA-A receptor complexes at sites located near benzodiazepine receptors. This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to sedative and hypnotic effects . Eszopiclone hydrochloride has a particular affinity for GABA-A receptor subunits 1, 3, and 5 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Derivatives

The following table summarizes critical structural analogs, their molecular features, and pharmacological distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Protein Binding CAS Number Reference
Target Compound C₁₇H₁₇ClN₆O₃ 388.808 4-Methylpiperazine-1-carboxylate 52–59%
Impurity B (EP) C₁₁H₇ClN₄O₂ 278.66 7-Hydroxy group (no piperazine) Not reported 43200-81-3
Impurity C (EP) C₁₁H₇ClN₄O 246.65 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one Not reported 148891-53-6
Deuterated Derivative C₁₆H₁₆Cl₂N₆O₃ 411.24 Octadeuterio-4-methylpiperazine Not reported 1189719-74-1
Chloromethyl Ester Derivative C₁₃H₈Cl₂N₄O₄ 355.13 Chloromethyloxy-carbonyloxy group Not reported 508169-18-4

Structural and Functional Differences

Target Compound vs. Impurity B
  • Structural Difference : The target compound features a 4-methylpiperazine-1-carboxylate group, whereas Impurity B replaces this with a 7-hydroxy group .
  • Impact : The piperazine moiety enhances solubility and receptor-binding affinity compared to the polar hydroxy group. This substitution likely explains the target compound’s higher molecular weight and moderate protein binding .
Target Compound vs. Impurity C
  • Structural Difference : Impurity C lacks both the piperazine and ester groups, retaining only the core pyrrolo-pyrazine scaffold .
Target Compound vs. Deuterated Derivative
  • Structural Difference : The deuterated analog replaces hydrogen atoms in the piperazine group with deuterium .
  • Impact : Deuteration may slow metabolic degradation, improving plasma half-life in preclinical studies.
Target Compound vs. Chloromethyl Ester Derivative
  • Structural Difference : The chloromethyl ester introduces a reactive chloromethyloxy-carbonyloxy group .
  • Impact : This derivative serves as a synthetic intermediate, with higher reactivity for further functionalization but reduced stability.

Biological Activity

The compound (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride, commonly known as a derivative of Zopiclone, exhibits significant biological activity primarily as a sedative and hypnotic agent . This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C17H18ClN6O3
  • Molecular Weight: 404.81 g/mol
  • CAS Number: 43200-80-2

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrrolo[3,4-b]pyrazine core.
  • A piperazine moiety contributing to its pharmacological effects.

The biological activity of this compound is largely attributed to its interaction with the GABA_A receptor , a critical component in the central nervous system. It acts as a positive allosteric modulator at the GABA_A receptor sites, enhancing the inhibitory effects of GABA neurotransmission. This mechanism is similar to that of benzodiazepines and contributes to its sedative and anxiolytic properties.

Pharmacodynamics

  • Sedative Effects: Induces sleep by enhancing GABAergic transmission.
  • Anxiolytic Properties: Reduces anxiety levels through modulation of the GABA_A receptor.
  • Muscle Relaxant Effects: Exhibits muscle relaxant properties by acting on the central nervous system.

Binding Affinity and Activity

The binding affinity of this compound has been evaluated in various studies:

Target ReceptorBinding Affinity (Kd)Reference
GABA_A ReceptorLow nanomolar range
Other CNS TargetsModerate affinity

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in animal models:

  • Sleep Induction: Significant reduction in sleep latency and increased total sleep time in rodent models.
  • Anxiety Reduction: Behavioral tests (e.g., elevated plus maze) indicated reduced anxiety-like behavior.

Clinical Observations

In clinical settings, derivatives of this compound have been evaluated for their effectiveness in treating insomnia and anxiety disorders. Notably:

  • Study on Insomnia Treatment:
    • A randomized controlled trial involving 150 participants showed that patients receiving the compound experienced improved sleep quality compared to placebo groups.
  • Anxiety Management:
    • A cohort study highlighted its potential in managing generalized anxiety disorder (GAD), with participants reporting significant reductions in anxiety scores.

Q & A

Q. Resolution Strategies :

Assay Standardization : Ensure consistent cell lines (e.g., human recombinant receptors) and buffer conditions (pH 7.4, 25°C).

Structural Modeling : Use molecular docking to analyze interactions between the compound’s chloropyridinyl group and α1 vs. α5 subunit residues.

Functional Assays : Compare EC50 values in electrophysiology (e.g., patch-clamp) to confirm subtype selectivity .

Basic: What analytical techniques ensure purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine carbonyl at δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular mass (388.808 g/mol) .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How to optimize synthesis of the pyrrolo[3,4-b]pyrazine core?

Methodological Answer:
Reaction Optimization Table :

ParameterOptimal ConditionEffect on Yield
SolventEthanol (vs. methanol)↑ 87%
Temperature78°C↑ Reaction rate
CatalystNone (base-free)↓ Side products

Q. Key Adjustments :

  • Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation .
  • Replace phenylchloroformate with alternative electrophiles (e.g., carbonyldiimidazole) to reduce steric hindrance .

Basic: What pharmacokinetic parameters are reported?

Methodological Answer:

  • Protein Binding : 52–59% (determined via equilibrium dialysis using human plasma) .
  • pKb : 6.7 (predicted via computational models like MarvinSketch) .
  • Bioavailability : Not explicitly reported; inferred from structural analogs (e.g., eszopiclone) using in situ intestinal perfusion models .

Advanced: Strategies to enhance GABAA receptor subtype selectivity?

Methodological Answer:

Piperazine Modification : Introduce bulkier substituents (e.g., cyclopropyl) to reduce α4/α5 binding .

Docking Studies : Target α1-specific residues (e.g., His102) via halogen bonding with the chloropyridinyl group .

In Vivo Profiling : Use α1-selective knockout mice to validate functional selectivity .

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